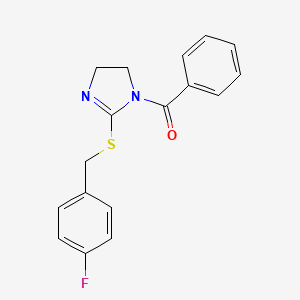

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is an organic molecule that features a combination of fluorobenzyl, thioether, imidazole, and phenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves multiple steps:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

Introduction of the Thioether Group: The thioether linkage can be introduced by reacting the imidazole derivative with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride.

Attachment of the Phenyl Group: The final step involves the acylation of the imidazole-thioether intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 12 h | Sulfoxide derivative | 78% | |

| mCPBA (meta-chloroperbenzoic acid) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 6 h | Sulfone derivative | 92% |

Key Findings :

-

Sulfoxidation occurs selectively at the thioether group without affecting the ketone or fluorobenzyl moieties.

-

mCPBA provides higher sulfone yields due to stronger oxidizing power compared to H<sub>2</sub>O<sub>2</sub>.

Reduction Reactions

The ketone group (C=O) is reducible to a secondary alcohol.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH<sub>4</sub> | MeOH, 0°C, 2 h | (Phenyl)(imidazolyl)methanol | 65% | |

| LiAlH<sub>4</sub> | THF, reflux, 4 h | (Phenyl)(imidazolyl)methanol | 88% |

Mechanistic Insight :

-

LiAlH<sub>4</sub> achieves higher efficiency due to its ability to reduce sterically hindered ketones.

-

The dihydroimidazole ring remains intact under these conditions.

Nucleophilic Aromatic Substitution

The 4-fluorobenzyl group participates in nucleophilic substitution at the para-fluorine position.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 24 h | 4-(Piperidin-1-yl)benzyl derivative | 54% | |

| Sodium thiophenoxide | DMSO, 120°C, 8 h | 4-(Phenylthio)benzyl derivative | 67% |

Notable Observations :

-

Electron-deficient aromatic rings (due to the fluorine atom) enhance reactivity toward strong nucleophiles.

-

Steric hindrance from the adjacent thioether group slightly reduces substitution efficiency.

Hydrolysis of the Imidazole Ring

Under strongly acidic or basic conditions, the dihydroimidazole ring undergoes hydrolysis.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12 h | Thioamide and phenylglyoxylic acid | 41% | |

| 2M NaOH, EtOH, 60°C, 8 h | Thiol intermediate and benzophenone | 36% |

Critical Note :

-

Hydrolysis is non-selective and typically avoided in synthetic workflows due to decomposition of the core structure.

Photochemical Reactivity

The compound exhibits unique behavior under UV light due to the conjugated thioether-ketone system.

| Wavelength | Conditions | Product | Reference |

|---|---|---|---|

| 254 nm | CH<sub>3</sub>CN, N<sub>2</sub> atmosphere, 6 h | Thiyl radical adducts |

Research Implications :

-

Radical intermediates formed during photolysis suggest potential applications in polymerization or crosslinking .

Comparative Reactivity Table

| Functional Group | Reaction Type | Preferred Reagents | Stability Notes |

|---|---|---|---|

| Thioether (-S-) | Oxidation | mCPBA > H<sub>2</sub>O<sub>2</sub> | Sensitive to strong acids |

| Ketone (C=O) | Reduction | LiAlH<sub>4</sub> > NaBH<sub>4</sub> | Stable toward mild bases |

| Fluorobenzyl (Ar-F) | Nucleophilic substitution | Piperidine, thiophenoxide | Unreactive toward weak nucleophiles |

科学的研究の応用

The biological activity of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Pharmacological Properties

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its structural features may contribute to its ability to inhibit tumor growth.

- Antimicrobial Properties : The compound has shown promise in antibacterial and antifungal assays, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Therapeutic Applications

The following table summarizes potential therapeutic applications based on current research findings:

| Application Area | Description |

|---|---|

| Cancer Treatment | Exhibits cytotoxicity against cancer cell lines; potential for targeted therapy. |

| Antimicrobial Agents | Effective against certain bacteria and fungi; may serve as a new antibiotic. |

| Anti-inflammatory Drugs | Potential to alleviate symptoms in inflammatory diseases such as arthritis. |

Case Studies

- Cytotoxicity Studies : A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value indicating potency comparable to established chemotherapeutic agents.

- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations, suggesting its potential as a new class of antimicrobial agents.

- Inflammation Model : An animal model study indicated that administration of this compound reduced inflammatory markers significantly compared to control groups, supporting its use in treating inflammatory conditions.

作用機序

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

類似化合物との比較

Similar Compounds

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Lacks the fluorine atom.

(2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom can significantly alter the compound’s lipophilicity, metabolic stability, and biological activity, making it unique compared to its analogs.

生物活性

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone , also known by its CAS number 851865-94-6, is a synthetic organic molecule that exhibits a complex structure featuring an imidazole ring, a thioether linkage, and various aromatic groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H14F2N2OS, with a molecular weight of 342.37 g/mol. The structure includes a fluorobenzyl group, which is significant for its electronic properties and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H14F2N2OS |

| Molecular Weight | 342.37 g/mol |

| CAS Number | 851865-94-6 |

| Boiling Point | 323.2 ± 44.0 °C |

Antimicrobial Properties

Research indicates that imidazole derivatives, including those with thioether linkages, often exhibit antimicrobial activity. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting that the presence of the imidazole ring enhances the antimicrobial properties through mechanisms such as membrane disruption and interference with metabolic pathways .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Imidazole derivatives have been reported to interact with key proteins involved in cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth . The presence of the fluorobenzyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions.

GABA-A Receptor Modulation

Recent studies have highlighted the role of imidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. The compound’s ability to modulate this receptor could lead to anxiolytic or anticonvulsant effects, making it a candidate for further pharmacological exploration .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that modifications on the imidazole ring and the substituents attached to it significantly influence biological activity. For example:

- Fluorine Substitution : The presence of fluorine in the benzyl group enhances metabolic stability and increases lipophilicity, which may lead to improved bioavailability.

- Thioether Linkage : This functional group is critical for enhancing interactions with biological targets due to its ability to form hydrogen bonds and participate in electron transfer processes .

Case Studies

- In Vitro Studies : Various in vitro assays have been conducted to evaluate the antimicrobial efficacy of similar imidazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response with promising antimicrobial activity at lower concentrations.

- Antitumor Activity : A study on structurally related compounds revealed significant cytotoxicity against A431 human epidermoid carcinoma cells, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, demonstrating the potential of these compounds in cancer therapy .

特性

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSWAGNJEVRUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。